molecular formula C20H30O4 B053055 12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid CAS No. 121979-38-2

12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid

Cat. No. B053055
M. Wt: 334.4 g/mol
InChI Key: XJVATZRQYYFGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid, commonly known as 12-HETE, is an eicosanoid derived from arachidonic acid. It is a potent bioactive lipid mediator that plays a crucial role in several physiological processes, including inflammation, angiogenesis, and cancer progression.

Mechanism Of Action

The biological effects of 12-HETE are mediated through its binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors for 12-HETE are the BLT1 receptor and the GPR31 receptor. Activation of these receptors by 12-HETE leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.

Biochemical And Physiological Effects

12-HETE has been shown to have a wide range of biochemical and physiological effects. It promotes the migration and invasion of cancer cells, enhances their resistance to chemotherapy, and promotes angiogenesis. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis. It has also been shown to regulate the activity of immune cells, including T cells and macrophages.

Advantages And Limitations For Lab Experiments

One advantage of studying 12-HETE is its potent biological activity, which makes it a useful tool for studying the role of lipid mediators in various physiological processes. However, one limitation of studying 12-HETE is its instability, which can make it difficult to handle and store.

Future Directions

There are several future directions for research on 12-HETE. One area of interest is the role of 12-HETE in cancer progression and its potential as a therapeutic target for cancer treatment. Additionally, there is growing interest in the role of 12-HETE in inflammation and its potential as a target for the treatment of inflammatory diseases. Finally, there is a need for further research on the mechanisms of action of 12-HETE and its downstream signaling pathways.

Synthesis Methods

12-HETE is synthesized from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. The 12-LOX enzymes catalyze the oxygenation of arachidonic acid at the C12 position, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then reduced by glutathione peroxidase to form 12-HETE.

Scientific Research Applications

12-HETE has been extensively studied for its role in inflammation, angiogenesis, and cancer progression. It has been shown to promote the migration and invasion of cancer cells and enhance their resistance to chemotherapy. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis.

properties

CAS RN

121979-38-2

Product Name

12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(5E,8Z,10Z,12R,13R,14Z,17Z)-12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h3-4,6-8,10,12-13,15-16,18-19,21-22H,2,5,9,11,14,17H2,1H3,(H,23,24)/b4-3-,8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1

InChI Key

XJVATZRQYYFGGW-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C\C/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O

SMILES

CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O

Canonical SMILES

CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O

synonyms

12,13-DEPA
12,13-dihydroxy-(5Z,8Z,10E,14Z,17Z)-eicosapentaenoic acid
12,13-dihydroxyeicosa-5,8,10,14,17-pentaenoic acid
12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid
12R,13S-diHEPE

Origin of Product

United States

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